

An In-depth Technical Guide to the Safety and Toxicity Profile of Tetrahydrobisdemethoxydiferuloylmethane

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Compound of Interest

Compound Name: Tetrahydrobisdemethoxydiferuloylmethane

Cat. No.: B055993

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Introduction

Tetrahydrobisdemethoxydiferuloylmethane, a principal metabolite of curcumin, is emerging as a compound of significant interest in the pharmaceutical and nutraceutical industries.[1][2]

Unlike its parent compound, curcumin, which is known for its vibrant yellow hue,

Tetrahydrobisdemethoxydiferuloylmethane is a colorless compound.[2] This characteristic, along with its reported superior bioavailability and stability, makes it an attractive candidate for therapeutic development.[1][3] As with any compound intended for human use, a thorough understanding of its safety and toxicity profile is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the current knowledge regarding the preclinical and clinical safety of

Tetrahydrobisdemethoxydiferuloylmethane, drawing upon available scientific literature to offer a robust resource for its evaluation.

Chemical Identity and Physicochemical Properties

Tetrahydrobisdemethoxydiferuloylmethane is also known by several synonyms, most commonly Tetrahydrocurcumin (THC).[4] It is a derivative of curcumin where the double bonds in the central heptadienedione chain have been reduced.[5] This structural modification contributes to its increased stability and water solubility compared to curcumin.[4][6]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

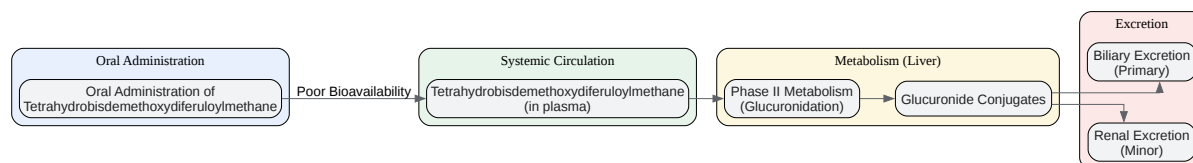
The ADME profile of **Tetrahydrobisdemethoxydiferuloylmethane** is a critical aspect of its safety evaluation, as it determines the compound's systemic exposure and potential for accumulation.

Absorption: Studies indicate that **Tetrahydrobisdemethoxydiferuloylmethane** has poor oral bioavailability.[7] Following oral administration in rats, it exhibits multiple redistribution phases.[7] However, its absorption and stability are considered to be higher than that of curcumin.[3] Formulations such as γ -cyclodextrin complexes have been shown to enhance its metabolic bioavailability in humans.[8][9]

Distribution: Limited information is available on the specific tissue distribution of **Tetrahydrobisdemethoxydiferuloylmethane**. After intravenous administration of curcumin to mice, **Tetrahydrobisdemethoxydiferuloylmethane** was identified as the main metabolite in plasma.[10]

Metabolism: **Tetrahydrobisdemethoxydiferuloylmethane** is a major metabolite of curcumin, formed through a reduction reaction in a Phase I metabolic process.[6][7] It undergoes further Phase II metabolism, primarily through glucuronidation, forming conjugates that are more water-soluble.[3][6] The primary route of elimination for these conjugates is believed to be through the bile.[3][7]

Excretion: The primary route of excretion for **Tetrahydrobisdemethoxydiferuloylmethane** and its metabolites is non-renal, with biliary excretion being the most likely pathway.[7] Low concentrations of the compound have been detected in the urine, indicating some degree of renal clearance.[7]



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Figure 1: Simplified ADME pathway of **Tetrahydrobisdemethoxydiferuloylmethane**.

Non-Clinical Toxicity Studies

A range of non-clinical studies have been conducted to assess the toxicological profile of **Tetrahydrobisdemethoxydiferuloylmethane**.

Acute Toxicity

An acute oral toxicity study in mice determined the median lethal dose (LD50) of **Tetrahydrobisdemethoxydiferuloylmethane** to be greater than 10,000 mg/kg of body weight. [11] During the 14-day observation period, no signs of abnormal behavior, convulsions, or mortality were noted, indicating a very low potential for acute toxicity. [4][11]

Sub-chronic Toxicity

A 90-day sub-chronic oral toxicity study in Wistar rats is a cornerstone of the safety assessment for **Tetrahydrobisdemethoxydiferuloylmethane**. In this study, daily administration of the compound at doses up to 400 mg/kg/day did not result in any mortality or abnormal clinical signs. [12][13] There were no significant treatment-related changes in body weight, food consumption, hematological parameters, clinical chemistry, or urine parameters. [12] Based on these findings, the No-Observed-Adverse-Effect-Level (NOAEL) for **Tetrahydrobisdemethoxydiferuloylmethane** was established at 400 mg/kg/day in rats. [12][13]

Parameter	Observation in 90-Day Rat Study (up to 400 mg/kg/day)	Reference
Mortality	No treatment-related mortality	[12]
Clinical Signs	No abnormal clinical signs observed	[12]
Body Weight	No significant changes	[12]
Food Consumption	No significant changes	[12]
Hematology	No significant changes	[12]
Clinical Chemistry	No significant changes	[12]
NOAEL	400 mg/kg/day	[12][13]

Reproductive and Developmental Toxicity

A reproductive and developmental toxicity screening test was conducted in rats with oral administration of **Tetrahydrobisdemethoxydiferuloylmethane** at doses of 100, 200, and 400 mg/kg/day. The study found no significant effects on any reproductive or developmental parameters in both male and female rats and their offspring.[12][13] This suggests a low risk of reproductive and developmental toxicity under the tested conditions.

Genotoxicity

The European Food Safety Authority (EFSA) has stated that there are no concerns regarding the genotoxicity of tetrahydrocurcuminoids.[14][15] This conclusion was based on a review of proprietary, unpublished data which included two bacterial reverse mutation assays (Ames tests) and an in vitro micronucleus assay.[14]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

- **Strains:** Several strains of *Salmonella typhimurium* with pre-existing mutations in the histidine synthesis gene are used. These strains are unable to grow in a histidine-deficient medium.

- **Exposure:** The tester strains are exposed to the test compound (**Tetrahydrobisdemethoxydiferuloylmethane**) at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver). The S9 fraction is included to mimic mammalian metabolism.
- **Plating:** The treated bacteria are plated on a minimal agar medium lacking histidine.
- **Incubation:** The plates are incubated for 48-72 hours.
- **Evaluation:** A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control. This would suggest that the test compound is mutagenic.

Experimental Protocol: In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect chromosomal damage.

- **Cell Culture:** Mammalian cells (e.g., human peripheral blood lymphocytes or a suitable cell line) are cultured.
- **Exposure:** The cells are treated with various concentrations of the test compound, with and without metabolic activation (S9 mix). A positive and negative control are included.
- **Cytokinesis Block:** Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells.
- **Harvesting and Staining:** Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- **Analysis:** The frequency of micronuclei (small, extra-nuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis) in binucleated cells is scored under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

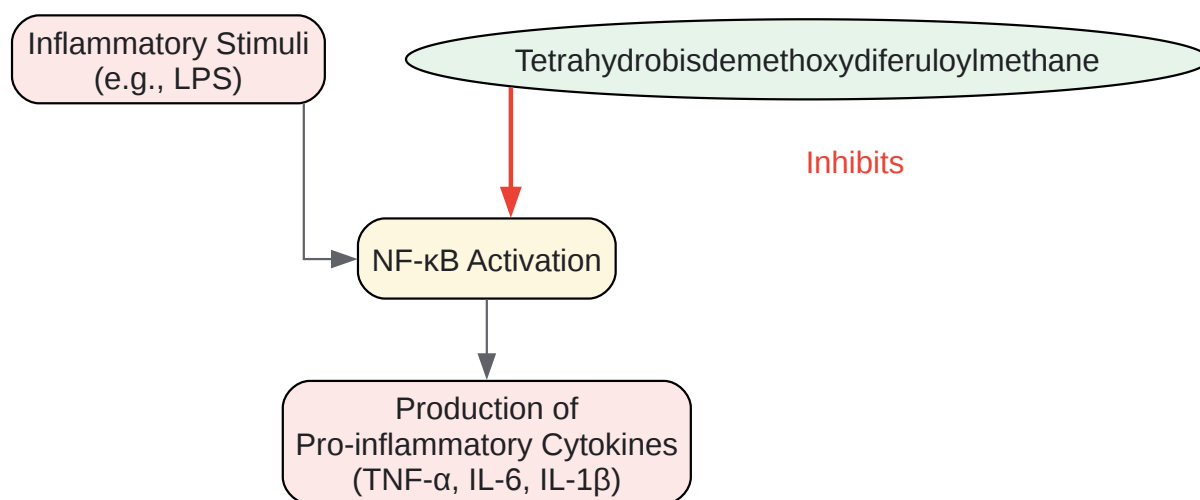
Chronic Toxicity and Carcinogenicity

Currently, there is a lack of publicly available long-term chronic toxicity and carcinogenicity studies on **Tetrahydrobisdemethoxydiferuloylmethane**. One review noted that long-term

intake of 300 mg/kg of the compound in mice resulted in a longer average lifespan, which may suggest a lack of chronic toxicity at this dose.[4] However, dedicated long-term carcinogenicity bioassays in rodents are necessary for a complete assessment of its carcinogenic potential.

Immunomodulatory Effects

While specific immunotoxicity studies are not extensively reported, a significant body of research points to the potent anti-inflammatory and immunomodulatory properties of **Tetrahydrobisdemethoxydiferuloylmethane**. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α), interleukin-1 β (IL-1 β), and interleukin-6 (IL-6).[11][16] The mechanism of this anti-inflammatory action is, in part, through the modulation of key signaling pathways, including the nuclear factor-kappa B (NF- κ B) pathway.[6][10][11] Some studies suggest that its anti-inflammatory effects are superior to those of curcumin.[16]



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Figure 2: Inhibition of the NF- κ B inflammatory pathway by **Tetrahydrobisdemethoxydiferuloylmethane**.

Potential for Drug Interactions

In vitro studies have demonstrated that **Tetrahydrobisdemethoxydiferuloylmethane** and other curcuminoids can inhibit the activity of several cytochrome P450 (CYP) enzymes, which

are crucial for the metabolism of a wide range of drugs.[3] Specifically, dose-dependent inhibition of CYP2C9 and, to a lesser extent, CYP3A4 has been observed.[3][4] This suggests a potential for drug-drug interactions when **Tetrahydrobisdemethoxydiferuloylmethane** is co-administered with drugs that are substrates for these enzymes. A review on curcumin also highlights the potential for pharmacokinetic alterations of various drugs when used concomitantly, primarily through the inhibition of CYP isoenzymes.[17] Therefore, caution is warranted when considering the use of **Tetrahydrobisdemethoxydiferuloylmethane** in individuals taking medications metabolized by these pathways.

Clinical Safety and Tolerability

The available clinical data on **Tetrahydrobisdemethoxydiferuloylmethane**, while limited, is promising. An open-label prospective pilot clinical trial evaluated the efficacy and safety of an oral supplement for the treatment of canker sores and gingivitis.[18][19] The study concluded that the supplement was safe, and no adverse side effects were reported by the participants during the study period.[3][18][19]

The European Food Safety Authority (EFSA) has established a safe level for the intake of tetrahydrocurcuminoids as a novel food. Based on the 90-day subchronic and reproductive/developmental toxicity studies in rats, a safe level of 2 mg/kg of body weight per day has been derived for the adult population, excluding pregnant and lactating women.[14][15] For a 70 kg adult, this corresponds to a daily intake of 140 mg.[14]

Conclusion and Future Directions

The existing body of evidence suggests that **Tetrahydrobisdemethoxydiferuloylmethane** has a favorable safety and toxicity profile, particularly concerning acute, sub-chronic, reproductive, and developmental toxicity. Its low oral bioavailability may limit systemic exposure, and it does not appear to be genotoxic. However, for a complete and robust safety assessment, several data gaps need to be addressed. Long-term chronic toxicity and carcinogenicity studies are essential to rule out any potential for long-term adverse effects. More detailed pharmacokinetic studies in humans are needed to better understand its ADME profile and to quantify the risk of drug-drug interactions. While its anti-inflammatory properties are well-documented, specific immunotoxicity studies would provide a more complete picture of its effects on the immune system. Finally, larger, randomized, placebo-controlled clinical trials in diverse populations are required to further establish its long-term safety and tolerability in humans.

For researchers, scientists, and drug development professionals,

Tetrahydrobisdemethoxydiferuloylmethane represents a promising compound with a good preclinical safety profile. The insights provided in this guide should serve as a valuable resource for designing future studies and navigating the regulatory landscape for its potential therapeutic applications.

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